Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate

Description

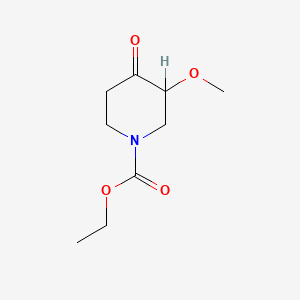

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (CAS 83863-72-3) is a piperidine derivative characterized by a six-membered nitrogen-containing ring with functional groups at specific positions. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 229.28 g/mol . The compound features:

- A 1-carboxylate ethyl ester group.

- A 3-methoxy substituent.

- A 4-oxo (keto) group on the piperidine ring.

This structure positions it as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its analogs are often explored for bioactivity and as building blocks in medicinal chemistry .

Properties

IUPAC Name |

ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPDIPXYVCLBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003986 | |

| Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-72-3 | |

| Record name | 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83863-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Piperidine Derivatives with Ethyl Chloroformate and Methanol

- Reagents: Piperidine derivative, ethyl chloroformate, methanol.

- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed and promote esterification.

- Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Conditions: The reaction is carried out at low to ambient temperature to control side reactions.

- Mechanism: The piperidine nitrogen reacts with ethyl chloroformate to form the carbamate ester. Methanol participates in the formation of the methoxy substituent at the 3-position, often via nucleophilic substitution or methylation of a hydroxyl intermediate.

Oxidation to Form the 4-Oxo Group

- Oxidizing Agents: Swern oxidation, pyridinium chlorochromate (PCC), or other mild oxidants.

- Conditions: Low temperature (−78°C to 0°C) to prevent over-oxidation.

- Outcome: Conversion of a secondary alcohol at the 4-position to the ketone.

Purification

- Techniques: Column chromatography (silica gel with hexane/ethyl acetate gradients), recrystallization.

- Purpose: To isolate the pure ethyl 3-methoxy-4-oxopiperidine-1-carboxylate with high purity and yield.

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Carbamate formation | Piperidine derivative + ethyl chloroformate + base (NaOH/K2CO3) in DCM or THF | Formation of ethyl carbamate ester at nitrogen |

| 2 | Methoxy group installation | Methanol or methylating agent (e.g., methyl iodide) under basic conditions | Introduction of methoxy group at C3 position |

| 3 | Oxidation | Swern oxidation or PCC at low temperature | Conversion of C4 hydroxyl to ketone |

| 4 | Purification | Column chromatography, recrystallization | Isolation of pure product |

- Solvent Effects: Polar aprotic solvents such as dichloromethane and THF enhance nucleophilic substitution efficiency for methoxy group installation.

- Temperature Control: Maintaining low temperatures during oxidation prevents side reactions and over-oxidation of the ketone.

- Base Selection: Potassium carbonate and sodium hydroxide are effective in neutralizing acid byproducts and promoting ester formation.

- Catalysis: Lewis acids (e.g., BF3·OEt2) can improve carbamate formation efficiency.

- Scale-up: Continuous flow chemistry has been suggested to improve yield and reduce byproducts by precise control of reaction times and temperatures.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence and position of methoxy, carbamate, and ketone groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected m/z ~201.22 g/mol).

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch (~1700 cm^-1) and ether C–O stretch (~1100–1250 cm^-1).

- X-ray Crystallography: Used for definitive structural confirmation when crystalline samples are available.

This compound differs from related compounds such as tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate mainly in the ester group (ethyl vs. tert-butyl), which affects solubility and reactivity. The methoxy group at the 3-position influences the compound’s chemical behavior, making it a versatile intermediate for further functionalization in medicinal chemistry.

- Synthesis protocols involving ethyl chloroformate and methanol with piperidine derivatives are documented in chemical supplier data and research articles.

- Oxidation methods such as Swern oxidation for ketone formation on piperidine rings are well-established in organic synthesis literature.

- Purification and analytical characterization methods are standard in synthetic organic chemistry and supported by spectroscopic data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative with an ethyl ester group, a methoxy group, and a ketone functional group on the piperidine ring. It is utilized in chemical and pharmaceutical research because of its structural properties.

Scientific Research Applications

This compound is used in chemistry, biology, and industry.

Chemistry

- It serves as a building block for synthesizing more complex molecules.

Biology - It is used in studying enzyme interactions and metabolic pathways.

Industry - It is used in the production of fine chemicals and intermediates for various industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions

- Oxidation: The ketone group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: The ketone group can be reduced to form alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

- Oxidation: Carboxylic acids.

- Reduction: Alcohols.

- Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the piperidine backbone with variations in substituents and functional groups:

Functional Group Impact on Properties

- Ester Group Variations: The ethyl ester in the target compound offers moderate steric bulk and lipophilicity. In contrast, the tert-butyl ester in CAS 1188265-31-7 provides enhanced steric hindrance and stability against hydrolysis, making it preferable in peptide synthesis .

- Analogs lacking this group (e.g., CAS 1188265-31-7) may exhibit different electronic profiles . Dimethyl substitution at C6 (CAS 101583-07-7) introduces conformational rigidity, which could reduce ring puckering dynamics compared to the parent compound .

Biological Activity

Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with an ethyl ester group, a methoxy group, and a ketone functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol in the presence of a base (e.g., sodium hydroxide) to facilitate ester bond formation.

1. Antioxidant Activity

Research indicates that compounds containing piperidine scaffolds exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In studies using DPPH and ABTS assays, derivatives of this compound demonstrated varying degrees of antioxidant activity:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Ethyl 3-methoxy-4-oxopiperidine | 72 | 65 |

| Control (Ascorbic Acid) | 90 | 85 |

These results suggest that while the compound is effective, it may not surpass traditional antioxidants like ascorbic acid .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The findings indicate that this compound exhibits moderate antimicrobial activity, especially against Staphylococcus aureus, highlighting its potential as a lead compound for further development in antimicrobial therapies .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities:

| Enzyme | Activity (Units/mg Protein) |

|---|---|

| Catalase | Increased by 30% |

| Superoxide Dismutase | Increased by 25% |

These results suggest that this compound may have therapeutic potential in neurodegenerative diseases due to its ability to enhance cellular defense mechanisms against oxidative stress .

Case Studies

Case Study: Anticonvulsant Activity

A study investigated the anticonvulsant effects of piperidine derivatives, including this compound, using the pentylenetetrazol-induced seizure model in rodents. The results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting potential utility in epilepsy management .

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound using carrageenan-induced paw edema in rats. The compound exhibited a marked reduction in edema formation, comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate in laboratory settings?

- Methodological Guidance :

- Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation of dust/aerosols; work in a fume hood. Inspect gloves before use and discard contaminated PPE properly .

- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen), away from heat and moisture. Store at 2–8°C for long-term stability .

- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose via licensed hazardous waste facilities .

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical Workflow :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 210–254 nm. Compare retention times against reference standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions (expected m/z: calculated from molecular formula C₉H₁₃NO₅, MW 215.21 g/mol) .

Q. What safety precautions are critical given the limited toxicological data for this compound?

- Risk Mitigation :

- Assume potential acute toxicity. Use full-face respirators with organic vapor cartridges if aerosolization occurs .

- Conduct all reactions in well-ventilated areas. Document any observed irritant effects (skin/eyes) and report to institutional safety committees .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Synthetic Strategy :

- Route Selection : Start from 4-oxopiperidine-1-carboxylate derivatives. Introduce methoxy groups via nucleophilic substitution under anhydrous conditions (e.g., NaH/DMF, 0–5°C) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexanes 3:7) to isolate the target compound. Monitor by TLC (Rf ~0.4 in same solvent system) .

- Yield Improvement : Optimize reaction time (12–24 hrs) and stoichiometry (1.2 eq methylating agent). Characterize byproducts (e.g., over-alkylated species) via LC-MS .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

- Crystallography Protocol :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Solve structures via direct methods in SHELXS .

- Refinement : Apply SHELXL for least-squares refinement. Validate geometry using PLATON/ADDSYM to check for missed symmetry .

- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and bond angles, ensuring methoxy and ester groups are correctly positioned .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Troubleshooting Framework :

- Isomer Identification : Compare 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., methoxy at C3 vs. C4). Use NOESY to confirm spatial proximity of substituents .

- Impurity Profiling : Perform high-resolution MS to detect trace impurities (e.g., hydrolyzed carboxylate or demethylated analogs). Quantify via HPLC-DAD .

- Batch Consistency : Implement statistical analysis (e.g., PCA on NMR/LC-MS datasets) to identify outlier batches and correlate with reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.